P2X1 Receptor Antagonism: 51 nM IC₅₀ with >196-Fold Selectivity Over P2X2 and P2X3 Subtypes
The target compound demonstrates potent antagonism at the non-desensitizing human P2X1 receptor (P2X2/P2X1 chimera) with an IC₅₀ of 51 nM. Crucially, this activity is selective: under identical assay conditions, the compound exhibited IC₅₀ values >10,000 nM against human P2X2 and human P2X3 receptors, representing a >196-fold selectivity window [1]. This selectivity profile distinguishes it from pan-P2X antagonists that exhibit broader subtype inhibition. In comparison, a structurally distinct oxazolidinone-pyrimidine derivative evaluated against P2X4 yielded an IC₅₀ of 189 nM, highlighting the impact of substitution pattern on potency [2].
| Evidence Dimension | P2X receptor subtype antagonist potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 51 nM (P2X1); IC₅₀ >10,000 nM (P2X2); IC₅₀ >10,000 nM (P2X3) |
| Comparator Or Baseline | Related oxazolidinone-pyrimidine analog: IC₅₀ = 189 nM (P2X4); P2X7: IC₅₀ >10,000 nM |
| Quantified Difference | 196-fold selectivity (51 nM vs >10,000 nM) for P2X1 over P2X2/P2X3; 3.7-fold higher potency than comparator (51 nM vs 189 nM) at respective primary targets |
| Conditions | Human P2X receptors expressed in human 1321N1 astrocytoma cells; assessed as inhibition of ATP-induced cytosolic calcium influx; compound preincubation protocol |
Why This Matters
The subtype-selective profile enables researchers to interrogate P2X1-specific pharmacology without confounding P2X2/P2X3 off-target activity, a critical attribute for mechanistic studies in thrombosis, smooth muscle contraction, and neuropathic pain where P2X1 is implicated.
- [1] BindingDB Entry BDBM50540436 / CHEMBL2179174. (n.d.). Affinity Data: IC₅₀ = 51 nM at non-desensitizing human P2X1 receptor; IC₅₀ >10,000 nM at human P2X2 and P2X3 receptors. Assay: 1321N1 cells, ATP-induced calcium influx. View Source
- [2] BindingDB Entry BDBM50399165 / CHEMBL2180137. (n.d.). Affinity Data: IC₅₀ = 189 nM at human P2X4 receptor; IC₅₀ >10,000 nM at human P2X7 receptor. Assay: 1321N1 cells, ATP-induced calcium influx. View Source
